Enhanced Aqueous Solubility of the Hydrochloride Salt vs. Free Base Enables Higher-Concentration Reaction Conditions
The hydrochloride salt form (CAS 58485-25-9) exhibits markedly higher water solubility than the free amino acid ester (4-ethyl hydrogen L-aspartate, CAS 4070-43-3). While discrete numerical solubility values for this specific pair were not identified in primary literature, the hydrochloride form is consistently described by authoritative vendor sources as possessing 'enhanced solubility in water' . This property is well-established class-level behavior for amino acid hydrochloride salts, which disrupt crystal lattice energy and improve dissolution rates relative to zwitterionic free bases. The practical consequence is the ability to prepare higher-molarity stock solutions for aqueous-phase peptide coupling or biological assay, a direct procurement-relevant advantage for laboratories requiring reproducible solution handling.
| Evidence Dimension | Aqueous solubility (qualitative comparison) |
|---|---|
| Target Compound Data | Hydrochloride salt; reported as having enhanced water solubility |
| Comparator Or Baseline | Free base (4-ethyl hydrogen L-aspartate, CAS 4070-43-3); zwitterionic, lower intrinsic solubility |
| Quantified Difference | Not quantitatively reported in accessible authoritative sources; class-level inference based on amino acid hydrochloride behavior |
| Conditions | Ambient laboratory conditions; water as solvent |
Why This Matters
For procurement decisions, the hydrochloride form eliminates solubility-limited handling issues that may complicate the use of the free base in aqueous synthesis or bioassay workflows.
